![molecular formula C27H37N3O B14226633 1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one CAS No. 823216-44-0](/img/structure/B14226633.png)
1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one is a complex organic compound that features a piperazine ring, a pyridine moiety, and a long aliphatic chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one typically involves multiple steps:
Formation of the Pyridine Moiety: The pyridine ring is often synthesized through a condensation reaction involving aldehydes and ammonia or amines.
Formation of the Piperazine Ring: Piperazine is usually synthesized by reacting ethylenediamine with dihaloalkanes.
Coupling Reactions: The pyridine and piperazine moieties are then coupled using cross-coupling reactions such as the Suzuki or Heck reaction.
Attachment of the Aliphatic Chain: The final step involves attaching the decan-1-one chain to the piperazine ring through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aliphatic chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines or aliphatic chains.
科学的研究の応用
1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with serotonin receptors.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a probe to study cellular processes and receptor-ligand interactions.
作用機序
The mechanism of action of 1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
Uniqueness
1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one is unique due to its combination of a piperazine ring, a pyridine moiety, and a long aliphatic chain. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
823216-44-0 |
|---|---|
分子式 |
C27H37N3O |
分子量 |
419.6 g/mol |
IUPAC名 |
1-[4-[4-(2-pyridin-2-ylethenyl)phenyl]piperazin-1-yl]decan-1-one |
InChI |
InChI=1S/C27H37N3O/c1-2-3-4-5-6-7-8-12-27(31)30-22-20-29(21-23-30)26-17-14-24(15-18-26)13-16-25-11-9-10-19-28-25/h9-11,13-19H,2-8,12,20-23H2,1H3 |
InChIキー |
DOFDNINRNKCOQS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=CC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


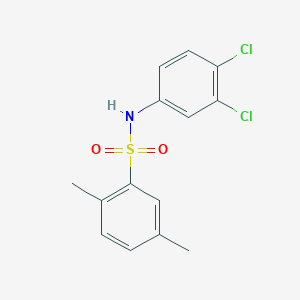
![Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14226578.png)
![1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14226586.png)
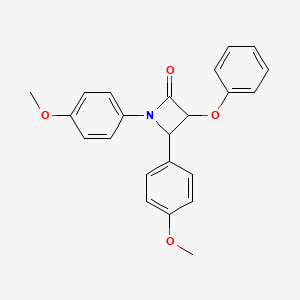
![N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide](/img/structure/B14226596.png)
![3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL](/img/structure/B14226597.png)
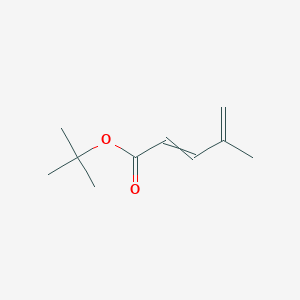
![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)
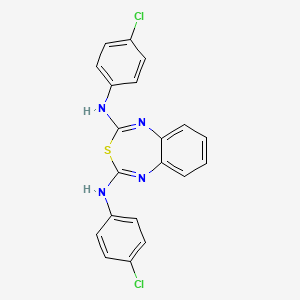
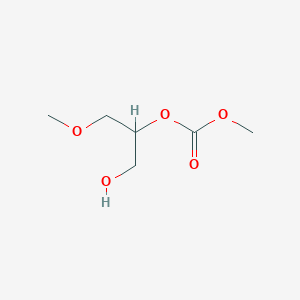

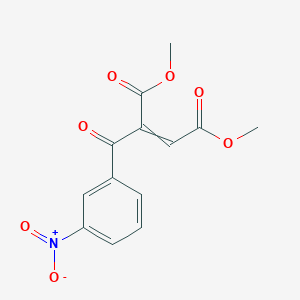
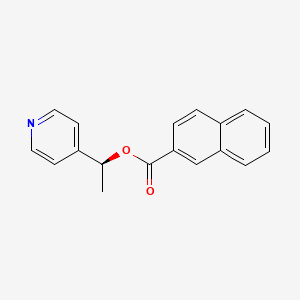
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
